molecular formula C19H19ClN2O3S B3015283 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 831183-99-4

1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B3015283
CAS No.: 831183-99-4
M. Wt: 390.88
InChI Key: GVTUNVQCZUWKPN-UHFFFAOYSA-N
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Description

The compound 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a bicyclic sulfone derivative featuring a tetrahydrothienoimidazolone core. Its structure includes a 3-chlorophenyl group at position 1 and a 3,5-dimethylphenyl group at position 2. While direct synthesis or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., ) suggest relevance in medicinal chemistry due to imidazole and sulfone functionalities, which are common in bioactive molecules .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-12-6-13(2)8-16(7-12)22-18-11-26(24,25)10-17(18)21(19(22)23)15-5-3-4-14(20)9-15/h3-9,17-18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTUNVQCZUWKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (CAS Number: 831183-99-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H19ClN2O3SC_{19}H_{19}ClN_2O_3S, with a molecular weight of 390.88 g/mol. It features a thieno[3,4-d]imidazole core structure, which is significant in various biological applications. The presence of the chlorine atom and two methyl groups on the phenyl rings contributes to its unique activity profile.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. For instance, N-heterocycles have shown promise as antiviral agents against various viruses, including HIV and hepatitis C virus (HCV). The thieno[3,4-d]imidazole derivatives have been reported to inhibit viral replication effectively.

A study highlighted that certain derivatives demonstrated an EC50 value of 3.98 μM against HIV type-1, suggesting a strong antiviral potential for compounds in this class . Although specific data for our compound is limited, its structural analogs provide a basis for hypothesizing similar activities.

Antioxidant Properties

In vitro studies have demonstrated that thieno[2,3-c]pyrazole compounds can act as antioxidants. The erythrocyte alterations observed after exposure to toxic agents were significantly reduced when treated with these compounds, indicating their protective effects against oxidative stress . This suggests that our compound may also possess antioxidant properties worthy of further investigation.

Antimicrobial Activity

The biological activity against bacteria and fungi has also been explored for related thieno derivatives. For example, thiazolidinone derivatives have shown significant antimicrobial activity with IC50 values ranging from 31.9 μM to 32.2 μM against various strains . While direct studies on our compound are lacking, the structural similarities suggest potential efficacy in this area.

Case Studies and Research Findings

Study Activity EC50/IC50 Notes
Study on N-HeterocyclesAnti-HIV3.98 μMPromising for clinical optimization
Thieno[2,3-c]pyrazole CompoundsAntioxidant-Reduced erythrocyte malformations in fish
Thiazolidinone DerivativesAntimicrobial31.9 - 32.2 μMEffective against bacteria and fungi

The proposed mechanisms of action for compounds similar to 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one include:

  • Inhibition of Viral Enzymes : Many thieno derivatives inhibit enzymes critical for viral replication.
  • Antioxidant Mechanisms : These compounds may scavenge free radicals or enhance cellular antioxidant defenses.
  • Disruption of Bacterial Cell Walls : Antimicrobial activity may arise from interference with bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Substituents (Positions 1 & 3) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-Chlorophenyl (1), 3,5-Dimethylphenyl (3) C₂₁H₂₀ClN₂O₃S* ~414.91 Predicted higher lipophilicity due to methyl groups; enhanced steric bulk vs. phenyl analogs.
1,3-Bis(4-fluorophenyl) analog () 4-Fluorophenyl (1 & 3) C₁₇H₁₄F₂N₂O₃S 368.37 Increased polarity from fluorine atoms; potential for halogen bonding .
1-(2-Chlorophenyl)-3-phenyl analog () 2-Chlorophenyl (1), Phenyl (3) C₁₇H₁₅ClN₂O₃S 362.83 Lower steric hindrance at position 3; melting point and solubility data unavailable .
1-Allyl-3-(3-methylphenyl) analog () Allyl (1), 3-Methylphenyl (3) C₁₅H₁₈N₂O₂S₂ 322.45 Allyl group introduces unsaturation; reduced molecular weight compared to aryl-substituted analogs .
1-(o-Tolyl)-3-(p-tolyl) analog () 2-Methylphenyl (1), 4-Methylphenyl (3) C₁₉H₂₀N₂O₃S 356.44 Predicted density: 1.324 g/cm³; boiling point: 581.2°C; methyl groups enhance hydrophobicity .

*Estimated molecular formula and weight based on structural analogy to and substituent contributions.

Substituent Effects on Physicochemical Properties

  • Chlorine vs. Fluorine : The 3-chlorophenyl group in the target compound provides moderate electronegativity and lipophilicity, whereas fluorine in ’s analog increases polarity and metabolic stability .
  • Methyl Groups : The 3,5-dimethylphenyl substituent in the target compound enhances steric bulk and lipophilicity compared to phenyl () or tolyl () groups. This may reduce solubility but improve membrane permeability .
  • Sulfone vs.

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